2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19ClN4O4S and its molecular weight is 494.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydropyrimidoquinoline core with various substituents. The presence of a chlorobenzyl group and a nitrophenyl moiety contributes to its chemical reactivity and biological profile.
Molecular Formula
- Chemical Formula : C19H16ClN3O3S
- Molecular Weight : 397.86 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various fungal strains.
Case Study: Fungal Inhibition
In a study evaluating the antifungal activity of related compounds, it was found that certain derivatives exhibited inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1% , outperforming the control drug quinoxyfen (77.8%) in some cases . The EC50 values for these compounds were notably low, indicating potent antifungal activity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various research contexts. Compounds with similar structural features have demonstrated selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response.
COX Inhibition Study
In vitro assays revealed that compounds related to this class exhibited COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM , suggesting moderate to high efficacy compared to standard anti-inflammatory drugs like Celecoxib .
Cytotoxicity and Cancer Research
The cytotoxic effects of the compound have also been investigated in cancer models. Similar pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation.
Cytotoxicity Assays
In cell line studies, certain analogs demonstrated IC50 values indicative of significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy. The structure-activity relationship studies indicated that electron-withdrawing groups enhance cytotoxic activity .
Structure-Activity Relationship (SAR)
The biological activities of the compound can be influenced significantly by its substituents. The presence of electron-withdrawing groups like nitro or halogen atoms has been correlated with increased biological potency.
Key Findings:
- Electron-Withdrawing Groups : Enhance inhibitory activities against microbial pathogens.
- Hydrophobic Substituents : May improve membrane permeability, facilitating better bioavailability.
Data Table: Biological Activities Summary
Activity Type | Compound Analog | Inhibition Rate (%) | EC50 (mg/L) | IC50 (μM) |
---|---|---|---|---|
Antifungal Activity | Compound A | 86.1 | 6.67 | - |
Antifungal Activity | Compound B | 77.8 | 5.17 | - |
COX-II Inhibition | Compound C | - | - | 0.52 |
Cytotoxicity | Compound D | - | - | Varies |
Properties
CAS No. |
537043-87-1 |
---|---|
Molecular Formula |
C24H19ClN4O4S |
Molecular Weight |
494.95 |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19ClN4O4S/c25-16-5-2-1-4-14(16)12-34-24-27-22-21(23(31)28-24)19(13-8-10-15(11-9-13)29(32)33)20-17(26-22)6-3-7-18(20)30/h1-2,4-5,8-11,19H,3,6-7,12H2,(H2,26,27,28,31) |
InChI Key |
VPTKZRNWVNQRSS-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.